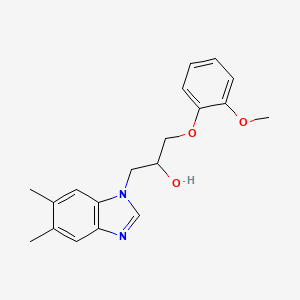![molecular formula C20H19Cl2N3O4S B5181858 1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5181858.png)
1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of dichlorophenyl, phenylsulfonyl, piperazinyl, and pyrrolidinedione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dichloroaniline with succinic anhydride to form an intermediate, which is then reacted with phenylsulfonyl chloride and piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-[4-(methylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-[4-(ethylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4S/c21-14-10-15(22)12-16(11-14)25-19(26)13-18(20(25)27)23-6-8-24(9-7-23)30(28,29)17-4-2-1-3-5-17/h1-5,10-12,18H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHKZNCGQUKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[[1-(2-Fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5181785.png)
![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![2-(morpholin-4-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
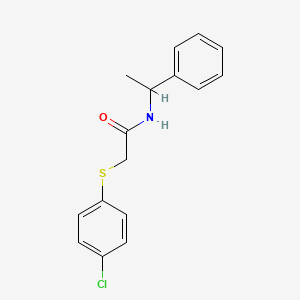
![ethyl 5-[5-(3,4-dichlorophenyl)furan-2-yl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)

![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
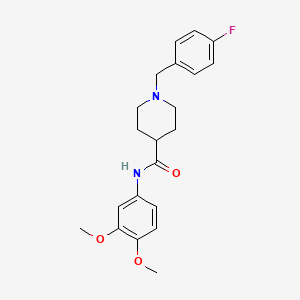
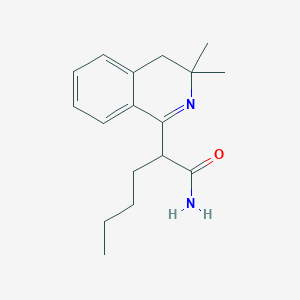
![4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B5181866.png)
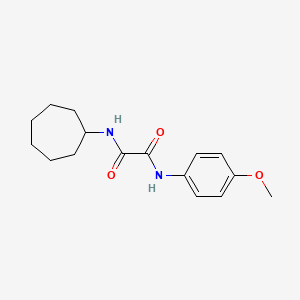
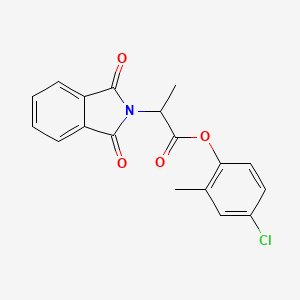
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
